molecular formula C37H58N10O11 B12575409 Glycyl-L-prolylglycyl-L-prolyl-L-glutaminyl-L-prolylglycyl-L-prolyl-L-leucine CAS No. 203523-24-4

Glycyl-L-prolylglycyl-L-prolyl-L-glutaminyl-L-prolylglycyl-L-prolyl-L-leucine

Cat. No.: B12575409
CAS No.: 203523-24-4
M. Wt: 818.9 g/mol
InChI Key: YCUAIVGCYJHXMJ-QCOJBMJGSA-N
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Description

Glycyl-L-prolylglycyl-L-prolyl-L-glutaminyl-L-prolylglycyl-L-prolyl-L-leucine is a synthetic peptide composed of multiple amino acids. This compound is of interest due to its potential applications in various fields, including medicine and biochemistry. The sequence of amino acids in this peptide suggests it may have unique properties and functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-prolylglycyl-L-prolyl-L-glutaminyl-L-prolylglycyl-L-prolyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides or uronium salts.

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-prolylglycyl-L-prolyl-L-glutaminyl-L-prolylglycyl-L-prolyl-L-leucine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the peptide’s side chains, particularly those containing sulfur or aromatic groups.

    Reduction: Reduction reactions can break disulfide bonds within the peptide.

    Substitution: Amino acid residues within the peptide can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.

    Substitution: Various chemical reagents, depending on the desired substitution, are used under controlled conditions.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction can yield free thiols.

Scientific Research Applications

Glycyl-L-prolylglycyl-L-prolyl-L-glutaminyl-L-prolylglycyl-L-prolyl-L-leucine has several applications in scientific research:

Mechanism of Action

The mechanism of action of Glycyl-L-prolylglycyl-L-prolyl-L-glutaminyl-L-prolylglycyl-L-prolyl-L-leucine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycyl-L-prolylglycyl-L-prolyl-L-glutaminyl-L-prolylglycyl-L-prolyl-L-leucine is unique due to its specific sequence of amino acids, which may confer distinct biological activities and therapeutic potential. Its ability to modulate multiple biological pathways makes it a promising candidate for further research.

Properties

CAS No.

203523-24-4

Molecular Formula

C37H58N10O11

Molecular Weight

818.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-1-[2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C37H58N10O11/c1-21(2)17-23(37(57)58)43-35(55)27-10-5-15-46(27)31(51)20-41-33(53)25-8-6-16-47(25)36(56)22(11-12-28(39)48)42-34(54)26-9-4-14-45(26)30(50)19-40-32(52)24-7-3-13-44(24)29(49)18-38/h21-27H,3-20,38H2,1-2H3,(H2,39,48)(H,40,52)(H,41,53)(H,42,54)(H,43,55)(H,57,58)/t22-,23-,24-,25-,26-,27-/m0/s1

InChI Key

YCUAIVGCYJHXMJ-QCOJBMJGSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@@H]4CCCN4C(=O)CN

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)C2CCCN2C(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)CNC(=O)C4CCCN4C(=O)CN

Origin of Product

United States

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